RHODOTORULIC ACID

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

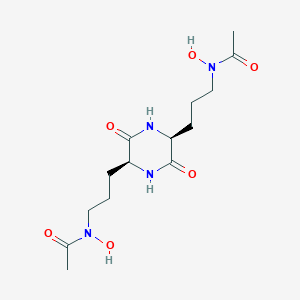

Rhodotorulic acid is a hydroxamate siderophore produced by various yeast species, particularly those in the genus Rhodotorula. This compound is characterized by its diketopiperazine structure and dihydroxamic acid functional groups, which enable it to effectively chelate iron ions. The ability of rhodotorulic acid to bind iron makes it crucial for microbial iron transport, particularly in environments where iron is limited. Its molecular formula is C₁₃H₁₅N₃O₆.

Additionally, the synthesis of rhodotorulic acid involves multiple steps including protection of functional groups and subsequent deprotection reactions . These reactions are essential for obtaining pure rhodotorulic acid from its precursors.

Rhodotorulic acid exhibits notable biological activities due to its role as a growth factor and iron transport agent. It has been shown to enhance the growth of certain yeast species by facilitating iron acquisition from the environment . In particular, studies demonstrate that it mediates iron transport to cells without directly transporting iron into them; instead, it exchanges ferric ions at the cell surface with membrane-bound chelating agents .

Moreover, its ability to chelate iron makes it a potential candidate for agricultural applications, particularly in treating plant chlorosis caused by iron deficiency .

The synthesis of rhodotorulic acid can be accomplished through several methods:

- Starting Materials: Typically synthesized from Nδ-tosyl-Nδ-benzyloxy-l-ornithine.

- Reaction Steps:

- Detosylation to remove the tosyl group.

- Acetylation of intermediates to yield rhodotorulic acid.

- Protecting Groups: The use of benzyl groups is common for protecting hydroxamic acid functions during synthesis .

These methods highlight the complexity involved in synthesizing this compound while ensuring high purity and yield.

Rhodotorulic acid has various applications:

- Agriculture: It serves as an effective chelating agent for iron, helping to alleviate chlorosis in plants by improving iron bioavailability in soils .

- Microbiology: Utilized in studies related to microbial iron uptake mechanisms and the development of siderophore-based therapies.

- Biochemistry: As a model compound for studying hydroxamate siderophores and their interactions with metal ions.

Research on rhodotorulic acid has focused on its interactions with various metal ions, particularly ferric ions. Studies indicate that rhodotorulic acid forms stable complexes with these ions, which are essential for microbial growth and metabolism . Furthermore, interaction studies have explored how these complexes facilitate cellular uptake mechanisms without directly transporting the metal into cells .

Rhodotorulic acid shares structural and functional similarities with other hydroxamate siderophores. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Rhodotorulic Acid | Diketopiperazine dihydroxamic | Effective in low-iron environments; growth factor |

| Ferrichrome | Hydroxamate | Primarily found in fungi; less effective in plants |

| Enterobactin | Hydroxamate | High affinity for ferric ions; produced by bacteria |

| Coprogen | Hydroxamate | Involved in fungal iron uptake; less complex |

| Deferoxamine | Hydroxamate | Used clinically as an iron chelator |

Rhodotorulic acid's unique diketopiperazine structure distinguishes it from other siderophores, contributing to its specific biological activities and applications.

Rhodotorulic acid (C₁₄H₂₄N₄O₆) is a member of the 2,5-diketopiperazine family of hydroxamate siderophores with a molecular weight of 344.36 g/mol. Its structure consists of a cyclic dipeptide formed through the cyclodimerization of N(5)-acetyl-N(5)-hydroxy-L-ornithine residues. The molecular architecture features a diketopiperazine core with two hydroxamate groups that serve as iron-binding moieties, making it a tetradentate ligand capable of binding iron at four coordination sites.

Biosynthetic Pathways in Rhodotorulic Acid Production

The biosynthetic pathway for rhodotorulic acid has been extensively studied in various fungal species, particularly in the genus Rhodotorula and Leucosporidium. The production of rhodotorulic acid is primarily induced under iron-limited conditions as part of the microorganism's iron acquisition strategy. The pathway involves specific precursors, enzymatic reactions, and is subject to various regulatory mechanisms that control production levels and efficiency.

Precursor Utilization: Ornithine, Acetate, and Peptide Intermediates

The biosynthesis of rhodotorulic acid begins with the amino acid L-ornithine, which serves as the primary structural backbone. This process involves several key steps that transform this amino acid into the final siderophore structure:

L-Ornithine as Primary Precursor: L-ornithine undergoes N-hydroxylation at the δ-amino group to form δ-N-hydroxy-L-ornithine.

Acetylation Process: The hydroxylated ornithine is subsequently acetylated to form N(5)-acetyl-N(5)-hydroxy-L-ornithine, which is the immediate precursor for dimerization.

Precursor Enhancement Effects: Experimental studies have demonstrated that supplementing growth media with specific precursors significantly enhances rhodotorulic acid production. The addition of ornithine increases production to 376 ± 6 μmol per gram of biomass, while acetate supplementation results in 460 ± 13 μmol per gram of biomass. When both precursors are added simultaneously, production reaches 539 ± 15 μmol per gram of biomass, indicating a synergistic effect.

Table 1: Effect of Precursor Supplementation on Rhodotorulic Acid Production

| Precursor Supplementation | RA Production [μmol/g biomass] |

|---|---|

| None (Control) | 287 ± 11 |

| Ornithine | 376 ± 6 |

| Acetate | 460 ± 13 |

| Ornithine + Acetate | 539 ± 15 |

Data derived from studies with Rhodotorula mucilaginosa under iron-limited conditions.

- Carbon Source Influence: The type of carbon source utilized significantly impacts the biosynthetic efficiency. Studies indicate that sucrose is the optimal carbon source for rhodotorulic acid production, yielding 287 ± 11 μmol per gram of biomass in Rhodotorula mucilaginosa.

Enzymatic Mechanisms: Dipeptide Cyclization and Hydroxamate Formation

The biosynthesis of rhodotorulic acid involves several specialized enzymes that catalyze the transformation of precursors into the final diketopiperazine structure:

N-Hydroxylation Enzymes: The critical first step in the biosynthetic pathway involves ω-N-hydroxylation of ornithine. This reaction is catalyzed by specific monooxygenases that have been conserved across a wide evolutionary range of fungi. These enzymes require NADPH and molecular oxygen for the hydroxylation reaction.

Acylation Enzymes: Following hydroxylation, acetylation of the hydroxylated amino group is performed by acetyltransferases that transfer an acetyl group from acetyl-CoA to form N(5)-acetyl-N(5)-hydroxy-L-ornithine.

Rhodotorulic Acid Synthetase: A key enzyme in the pathway is rhodotorulic acid synthetase, which has been isolated and characterized from Rhodotorula glutinis. This enzyme complex catalyzes the condensation and cyclization reactions that form the diketopiperazine core structure:

ATP Requirements: The condensation reactions catalyzed by rhodotorulic acid synthetase require ATP as an energy source, with approximately 2 moles of ATP consumed per mole of rhodotorulic acid synthesized.

Table 2: Enzymatic Steps in Rhodotorulic Acid Biosynthesis

| Enzymatic Step | Enzyme | Cofactors/Requirements | Reaction |

|---|---|---|---|

| N-Hydroxylation | Ornithine N-hydroxylase | NADPH, O₂ | L-Ornithine → δ-N-hydroxy-L-ornithine |

| Acetylation | Acetyltransferase | Acetyl-CoA | δ-N-hydroxy-L-ornithine → N(5)-acetyl-N(5)-hydroxy-L-ornithine |

| Peptide Formation | Rhodotorulic acid synthetase | ATP | 2× N(5)-acetyl-N(5)-hydroxy-L-ornithine → Linear dipeptide |

| Cyclization | Rhodotorulic acid synthetase | - | Linear dipeptide → Rhodotorulic acid (cyclic) |

Regulatory Factors: pH, Nitrogen Sources, and Growth Phase Dependencies

The biosynthesis of rhodotorulic acid is tightly regulated by various environmental and physiological factors:

pH Dependency:

Nitrogen Source Effects:

- Urea as a nitrogen source can increase rhodotorulic acid production by up to 60% compared to other nitrogen sources

- The optimal carbon-to-nitrogen (C:N) ratio for production is approximately 8:1 when using urea

- Ammonium acetate enhances production, primarily due to the acetate component rather than the ammonium ion

Table 3: Effect of Nitrogen Source and pH on Rhodotorulic Acid Production

| Nitrogen Source | Optimal pH | C:N Ratio | Relative RA Production |

|---|---|---|---|

| Urea | ~8.0 | 8:1 | 160% (60% increase) |

| Ammonium Acetate | 6.5 | Variable | 100% (baseline) |

| Other Sources | 6.5 | Variable | <100% |

Data compiled from studies on Rhodotorula strains.

Growth Phase and Iron Availability:

- Rhodotorulic acid production is growth rate-dependent, with production rates correlating with specific growth rates in continuous cultures

- In batch cultures, production begins during the early exponential phase and continues into the stationary phase

- The critical dilution rate (Dcrit) in continuous cultures is dependent on iron concentration and is lower than the maximum specific growth rate (μmax) observed in batch cultures

Iron Regulation:

- Iron acts as a negative regulator of rhodotorulic acid biosynthesis

- Production is induced only under iron-limited conditions (<1 μM Fe³⁺)

- Even trace amounts of iron can significantly reduce production levels

- This regulation likely occurs at the transcriptional level, affecting the expression of genes encoding biosynthetic enzymes

Suppression by Organic Acids:

Carbon Source Influence:

The biosynthesis of rhodotorulic acid represents a sophisticated metabolic adaptation that allows fungi and bacteria to survive in iron-limited environments. The pathway integrates amino acid metabolism, specialized enzyme activities, and responsive regulatory mechanisms that collectively ensure efficient iron acquisition under challenging conditions. The diketopiperazine structure with hydroxamate functional groups provides the molecular architecture necessary for strong ferric ion chelation, with the resulting Fe₂(RA)₃ complexes serving as effective iron transport agents in microorganisms.

Fermentation Systems: Batch vs. Continuous Cultures

Batch and continuous fermentation systems exhibit distinct advantages for RA production. In batch cultures, Rhodotorula mucilaginosa achieves specific growth rates of 0.10–0.19 h⁻¹ under iron-limited conditions, compared to 0.23 h⁻¹ in iron-replete media [1] [7]. Continuous cultures, however, face limitations at critical dilution rates (Dcrit), which are inversely proportional to iron availability. For example, RA synthesis ceases when dilution rates exceed 50% of the maximum growth rate (μmax) in iron-limited chemostats [1]. Continuous systems enable steady-state RA flux but require precise iron concentration control to avoid culture washout [4].

Carbon Source Optimization: Sucrose, Glycerol, and Precursor Supplementation

Carbon sources directly influence RA titers. Sucrose supports the highest RA yield at 287 ± 11 μmol (g biomass)⁻¹, outperforming glycerol by 32% in R. mucilaginosa [1] [7]. Precursor supplementation further enhances production:

- Acetate boosts RA synthesis to 460 ± 13 μmol (g biomass)⁻¹ by replenishing acetyl-CoA pools for ornithine-derived hydroxamate biosynthesis [1] [7].

- Ornithine, a direct precursor, elevates yields to 376 ± 6 μmol (g biomass)⁻¹, circumventing metabolic bottlenecks in the RA pathway [1].

Combined acetate and ornithine supplementation synergistically increases RA production to 539 ± 15 μmol (g biomass)⁻¹, demonstrating the importance of cofactor availability [1].

Nitrogen Source Manipulation: Urea, Ornithine, and Citric Acid Suppression

Nitrogen metabolism regulates RA synthesis through pH and precursor availability. Urea elevates RA production by 60% at pH 8.0 compared to ammonium salts, as alkaline conditions favor hydroxamate stability [6]. A carbon-to-nitrogen (C:N) ratio of 8:1 maximizes yield by balancing metabolic flux between growth and siderophore synthesis [6]. Conversely, citric acid suppresses RA production by chelating trace iron, thereby reducing cellular demand for siderophores [1] [7]. Ornithine’s dual role as a nitrogen source and pathway precursor further underscores its utility in media formulations [1].

Process Engineering: Bioreactor Dynamics and Iron Limitation Protocols

Bioreactor design critically impacts RA productivity. Iron-limited fed-batch systems achieve 539 μmol (g biomass)⁻¹ RA by maintaining residual iron concentrations below 0.5 μM [1] [7]. Two-stage pH strategies, optimized at pH 6.5 for growth and pH 7.0 for RA synthesis, enhance biomass and siderophore titers by 15.6-fold and 19.1-fold, respectively [3]. Dynamic iron starvation protocols, involving pre-culture adaptation in iron-depleted media, reduce lag phases and synchronize RA production with exponential growth [1] [7].

Carotenoid Pathway Linkages in Rhodotorula mucilaginosa

The molecular mechanisms underlying rhodotorulic acid biosynthesis in Rhodotorula mucilaginosa reveal intricate connections with carotenoid metabolic pathways. Genomic analysis of R. mucilaginosa has identified a clustered organization of genes involved in carotenoid biosynthesis, designated as the CAR gene cluster, which spans approximately 10 kilobases and contains critical regulatory elements that influence both carotenoid and siderophore production [1] [2].

The CAR gene cluster in R. mucilaginosa contains three principal genes: CAR1 (encoding phytoene desaturase), CAR2 (encoding a bifunctional phytoene synthase/lycopene cyclase), and CARX (encoding carotenoid dioxygenase) [3] [4]. These genes exhibit coordinated expression patterns that are responsive to environmental conditions, particularly iron availability and light exposure. The transcriptional regulation of these genes follows a complex pattern where early-stage carotenoid biosynthesis genes are transiently induced during exponential growth phase, while the CAR genes themselves do not show direct correlation with carotenoid accumulation levels [1] [2].

Quantitative polymerase chain reaction analysis has demonstrated that genes encoding 3-hydroxy-3-methylglutaryl-coenzyme A reductase and mevalonate kinase are induced during exponential phase, indicating that the mevalonate pathway, which provides precursors for both carotenoid and siderophore biosynthesis, is actively regulated [1] [2]. The bifunctional nature of the CAR2 gene product, which contains both lycopene cyclase and phytoene synthase activities, represents a unique feature that distinguishes R. mucilaginosa from other fungal species [5] [4].

Table 1: Comprehensive Molecular and Biochemical Properties of Rhodotorulic Acid

| Component | Details |

|---|---|

| Molecular Formula | C14H24N4O6 |

| Molecular Weight | 344.36 g/mol |

| CAS Number | 18928-00-2 |

| IUPAC Name | N-[3-[(2S,5S)-5-[3-[acetyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl]-N-hydroxyacetamide |

| Physical Form | Crystalline solid |

| Melting Point | >217°C |

| Density | 1.277 g/cm³ |

| Storage Conditions | 2-8°C |

| Stability | Stable under proper storage conditions |

| Solubility | Soluble in water and polar solvents |

| Biosynthetic Pathway | Cyclodimerization of N⁵-acetyl-N⁵-hydroxy-L-ornithine |

| Cellular Location | Extracellular secretion |

| Primary Function | Iron acquisition and transport |

| Metal Complex | Fe₂(rhodotorulic acid)₃ |

| Binding Affinity | High affinity for ferric ions (Fe³⁺) |

| Coordination Mode | Tetradentate ligand (two hydroxamate, two lactam moieties) |

| Iron Complex Formula | Fe₂(RA)₃ - dimeric complex |

| Biological Activity | Siderophore activity, iron chelation |

| Regulatory Mechanism | Iron-dependent regulation via Fur protein |

| Transport System | Specific membrane receptors and transporters |

The connection between carotenoid and rhodotorulic acid pathways occurs through shared metabolic intermediates derived from the isoprenoid biosynthetic pathway. Both pathways utilize acetyl-coenzyme A as a common precursor, which is processed through the mevalonate pathway to generate geranylgeranyl pyrophosphate for carotenoid synthesis and provides the acetyl groups necessary for rhodotorulic acid biosynthesis [6] [7]. This metabolic interconnection allows for coordinated regulation of both pathways in response to cellular iron status and oxidative stress conditions.

OPT1 and CAR Gene Interactions in Siderophore Biosynthesis

The oligopeptide transporter family, particularly the OPT1 gene, plays a crucial role in siderophore biosynthesis and transport mechanisms. OPT1 belongs to the oligopeptide transporter family, which consists of electrochemical potential-driven transporters that catalyze uptake of solutes through cation-solute symport mechanisms [8] [9]. These transporters are characterized by their ability to transport both oligopeptides and iron-siderophore complexes, demonstrating the functional versatility that makes them essential for iron homeostasis.

The OPT family proteins possess 16 transmembrane-spanning alpha-helical segments and contain two highly conserved motifs: NPG and KIPPR [8] [9]. These structural features are critical for their function in recognizing and transporting iron-siderophore complexes. The evolutionary analysis of OPT family proteins suggests that they arose through three sequential duplication events, following the pathway: 2 transmembrane segments → 4 transmembrane segments → 8 transmembrane segments → 16 transmembrane segments [8] [9].

Table 2: Rhodotorulic Acid Biosynthetic Pathway Steps

| Step | Process | Key Enzymes/Factors | Regulatory Control |

|---|---|---|---|

| 1. Precursor Formation | L-ornithine substrate preparation | Amino acid metabolism | Iron availability dependent |

| 2. Hydroxylation | N⁵-hydroxylation of L-ornithine | Ornithine monooxygenase (SidA homolog) | Iron-repressible |

| 3. Acetylation | N⁵-acetylation of hydroxyornithine | Acetyltransferase activity | Iron-repressible |

| 4. Cyclization | Formation of diketopiperazine ring | Non-ribosomal peptide synthetase | Iron-repressible |

| 5. Dimerization | Cyclodimerization reaction | Spontaneous chemical reaction | Constitutional |

| 6. Iron Complex Formation | Ferric iron chelation | Chemical coordination | Equilibrium-driven |

The interaction between OPT1 and CAR genes occurs through their shared involvement in iron-dependent metabolic processes. In R. mucilaginosa, the genomic organization reveals that CARX (carotenoid oxygenase) and CAR2 (phytoene synthase/lycopene cyclase) genes are separated by a large gene encoding an OPT family small oligopeptide transporter [5]. This arrangement is unique to R. mucilaginosa and differs from other Rhodotorula species where these genes are located in close proximity with convergent transcription.

The transcriptional orientation of these genes significantly affects the regulation of carotenoid synthesis and potentially influences siderophore production. The divergent transcription pattern observed in R. mucilaginosa may contribute to the differential regulation of carotenoid synthesis and accumulation compared to other species [5]. This genomic arrangement suggests that the OPT family transporter may play a role in coordinating the activities of both carotenoid and siderophore pathways through its transport functions.

Mutant Strain Analysis: RA-Deficient Pathogens and Functional Roles

Analysis of rhodotorulic acid-deficient mutant strains has provided valuable insights into the functional roles of this siderophore in pathogenic microorganisms. Studies on Microbotryum violaceum, a fungal pathogen, have demonstrated that genetic mutations affecting siderophore production do not necessarily compromise pathogenicity, suggesting that alternative iron acquisition mechanisms may compensate for the loss of rhodotorulic acid production [10] [11].

The characterization of mutant strain 45 of M. violaceum revealed a monogenic defect that eliminates the ability to accumulate rhodotorulic acid in culture medium under iron-limiting conditions [10]. Genetic analysis positioned this mutation 3.8 centiMorgans from the centromere, supporting the pericentric gene clustering observed in M. violaceum [10]. Despite the complete absence of detectable rhodotorulic acid production, crosses between mutant and wild-type strains demonstrated that the lack of siderophore accumulation did not preclude pathogenesis or affect fungal reproduction [10] [11].

Table 3: Genomic and Regulatory Control Mechanisms

| Regulatory Element | Function | Mechanism | Effect on RA Production |

|---|---|---|---|

| Fur Protein | Global iron homeostasis regulator | Fe²⁺-dependent DNA binding repression | Repression in iron-replete conditions |

| Iron Response Elements | Iron-responsive DNA binding sites | Fur-iron complex binding to operator | Blocks transcription when iron available |

| Promoter Sequences | Gene expression initiation sites | RNA polymerase recruitment | Enables transcription when iron limited |

| Transcriptional Activators | Positive regulation factors | Transcriptional enhancement | Enhances production under iron stress |

| Post-transcriptional Control | mRNA stability and translation | Small RNA regulation | Fine-tuning of production levels |

| Environmental Signals | External condition sensing | Signal transduction pathways | Coordinated response to iron availability |

The functional analysis of rhodotorulic acid-deficient mutants has revealed that these organisms often possess compensatory mechanisms for iron acquisition. Alternative iron uptake systems, including reductive iron assimilation pathways and other siderophore systems, may provide sufficient iron acquisition capacity to maintain cellular function and pathogenicity [10] [11]. This redundancy in iron acquisition mechanisms suggests that rhodotorulic acid, while important for optimal iron homeostasis, is not absolutely essential for survival in many pathogenic contexts.

Further investigation of mutant strains has shown that the loss of rhodotorulic acid production can be associated with altered expression of other iron metabolism genes. The absence of this primary siderophore may trigger compensatory upregulation of alternative iron acquisition systems, including enhanced expression of ferric reductases, iron permeases, and other siderophore biosynthetic pathways [10] [11]. This regulatory flexibility demonstrates the sophisticated nature of iron homeostasis control in pathogenic microorganisms.

The study of CAR1 gene mutations in R. mucilaginosa has provided additional insights into the relationship between carotenoid and siderophore pathways. Mutations in the CAR1 gene, which encodes phytoene desaturase, result in impaired carotenoid biosynthesis and lead to compensatory changes in terpenoid metabolism [3]. These mutant strains show significant increases in the production of phytoene, coenzyme Q10, and sterols, indicating that the disruption of carotenoid synthesis redirects metabolic flux toward other isoprenoid compounds [3].

The CAR1 mutant analysis has revealed that the impairment of carotenoid biosynthesis can be exploited for enhanced production of secondary metabolites with commercial applications. The albino mutant strains, which carry T-DNA insertions in the CAR1 gene, demonstrate reduced cell density and fatty acid content but achieve significantly higher production of alternative metabolites [3]. This metabolic redirection supports the hypothesis that carotenoid and siderophore biosynthesis are interconnected through shared metabolic precursors and regulatory mechanisms.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

General Manufacturing Information

Dates

Explore Compound Types